ethyl 4-(2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamido)benzoate

Description

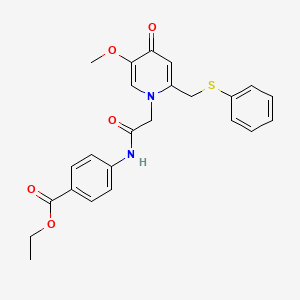

Ethyl 4-(2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamido)benzoate is a heterocyclic compound featuring a pyridinone core substituted with a phenylthio-methyl group, a methoxy group, and an acetamido-benzoate ester moiety. The compound’s design integrates features known to influence pharmacokinetics, such as ester groups (enhancing solubility) and aromatic systems (enabling π-π interactions with biological targets) .

Properties

Molecular Formula |

C24H24N2O5S |

|---|---|

Molecular Weight |

452.5 g/mol |

IUPAC Name |

ethyl 4-[[2-[5-methoxy-4-oxo-2-(phenylsulfanylmethyl)pyridin-1-yl]acetyl]amino]benzoate |

InChI |

InChI=1S/C24H24N2O5S/c1-3-31-24(29)17-9-11-18(12-10-17)25-23(28)15-26-14-22(30-2)21(27)13-19(26)16-32-20-7-5-4-6-8-20/h4-14H,3,15-16H2,1-2H3,(H,25,28) |

InChI Key |

LBAZEASUUPNRIA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=CC=CC=C3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-{5-methoxy-4-oxo-2-[(phenylsulfanyl)methyl]-1,4-dihydropyridin-1-yl}acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the dihydropyridine ring: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-keto ester, and ammonia or an amine are reacted under acidic conditions.

Introduction of the phenylsulfanyl group: This step involves the nucleophilic substitution of a suitable leaving group with a phenylsulfanyl anion.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-{5-methoxy-4-oxo-2-[(phenylsulfanyl)methyl]-1,4-dihydropyridin-1-yl}acetamido)benzoate can undergo various chemical reactions, including:

Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The dihydropyridine ring can be reduced to a piperidine ring using reducing agents like sodium borohydride.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like thiols, amines, or halides.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.

Industry: Used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of ethyl 4-(2-{5-methoxy-4-oxo-2-[(phenylsulfanyl)methyl]-1,4-dihydropyridin-1-yl}acetamido)benzoate depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The dihydropyridine ring is known to interact with calcium channels, which could be a potential pathway for its action in medical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid structure, combining pyridinone, phenylthio, and benzoate functionalities. Below is a comparative analysis with analogous molecules from the evidence:

Table 1: Structural and Functional Comparison

Key Observations

Core Heterocycle Influence: The target compound’s pyridinone core distinguishes it from benzoimidazole (A21/A22) and oxadiazole (A24) analogs. In contrast, benzoimidazoles (A21/A22) exhibit stronger hydrogen-bonding capacity due to their fused aromatic system, which may enhance binding to protease enzymes .

Substituent Effects: The phenylthio-methyl group in the target compound introduces steric bulk and lipophilicity, which could improve membrane permeability compared to A21/A22’s simpler thioether groups. The acetamido-benzoate ester is a common feature across all compounds, likely serving as a prodrug moiety to enhance oral bioavailability .

Synthetic Accessibility: The target compound’s synthesis involves multi-step reactions, including TLC-monitored coupling of pyridinone intermediates with benzoate esters, similar to methods used for A21–A24 . However, the phenylthio-methyl substitution requires additional thioetherification steps, increasing synthetic complexity compared to A21/A22.

Biological Activity Trends: While direct data for the target compound are unavailable, A22 (5-methoxy-benzoimidazole analog) demonstrated superior antimicrobial activity over A21, attributed to the electron-donating methoxy group enhancing target interaction . This suggests that the target compound’s 5-methoxy group on pyridinone may similarly optimize bioactivity. A24’s oxadiazole-pyridine hybrid showed computational docking affinity for kinase targets, highlighting the importance of heterocycle fusion in drug design—a strategy applicable to the target compound’s pyridinone-benzoate system .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.